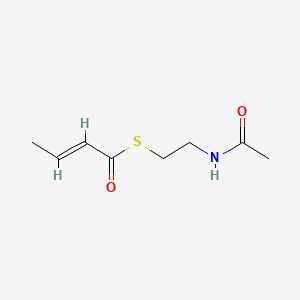

S-Crotonyl-N-acetylcysteamine

説明

S-Crotonyl-N-acetylcysteamine is a thioester derivative of N-acetylcysteamine (NAC), featuring a crotonyl group (CH₃CH=CHCO-) linked via a thioester bond to the sulfur atom of NAC. This compound is primarily utilized as a biochemical substrate in enzymatic studies, particularly for investigating glutathione S-transferase (GST) activity and polyketide synthase (PKS) systems . Its synthesis involves coupling crotonic acid with NAC using carbodiimide-based reagents (e.g., EDC) and DMAP as a catalyst, following established protocols for thioester formation .

The crotonyl moiety confers unique reactivity, enabling its use in studying enzymatic mechanisms such as acyl transfer and double-bond isomerization. For example, it serves as a substrate for GST isozymes that catalyze nucleophilic attacks on electrophilic centers, a critical detoxification pathway in organisms .

特性

CAS番号 |

23784-20-5 |

|---|---|

分子式 |

C8H13NO2S |

分子量 |

187.26 g/mol |

IUPAC名 |

S-(2-acetamidoethyl) (E)-but-2-enethioate |

InChI |

InChI=1S/C8H13NO2S/c1-3-4-8(11)12-6-5-9-7(2)10/h3-4H,5-6H2,1-2H3,(H,9,10)/b4-3+ |

InChIキー |

NPCILKSVBCGAGM-ONEGZZNKSA-N |

SMILES |

CC=CC(=O)SCCNC(=O)C |

異性体SMILES |

C/C=C/C(=O)SCCNC(=O)C |

正規SMILES |

CC=CC(=O)SCCNC(=O)C |

同義語 |

S-crotonyl-N-acetylcysteamine |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Analogues

S-P-Hydroxybutyryl-N-acetylcysteamine

- Structure : Contains a β-hydroxybutyryl group (CH₃CH(OH)CH₂CO-) instead of crotonyl.

- Enzymatic Activity : Both compounds exhibit high specific activity with acyltransferase enzymes, but activity diminishes if substrates are stored or frozen, likely due to decomposition or inhibitor formation .

- Applications : Used in studies of fatty acid oxidation and PKS systems, though S-crotonyl derivatives are preferred for investigating α,β-unsaturated thioester reactivity .

N-Acetylcysteamine (NAC)

- Structure : Lacks the crotonyl group; features a free thiol (-SH) instead of a thioester.

- Reactivity: Unlike S-crotonyl-NAC, NAC acts as a glutathione analog and antioxidant, scavenging reactive oxygen species (ROS) .

1-Chloro-2,4-Dinitrobenzene (CDNB)

- Enzymatic Activity : A universal GST substrate with broad isozyme specificity. While CDNB is more stable and widely used in assays, S-crotonyl-NAC is selective for GSTs with affinity for α,β-unsaturated electrophiles .

Comparative Data Table

Research Findings

Substrate Specificity in GSTs

- S-Crotonyl-NAC : Clark et al. (1973) demonstrated that insect GSTs exhibit 2–3× higher activity with S-crotonyl-NAC compared to mammalian GSTs, which prefer CDNB. This highlights its utility in studying species-specific detoxification pathways .

- CDNB vs. S-Crotonyl-NAC : CDNB is a generalist substrate (Km ≈ 0.1–1 mM for most GSTs), while S-crotonyl-NAC shows lower Km values (≈10–50 μM) for specific GST isozymes, indicating higher affinity but narrower applicability .

Stability Challenges

- Both S-crotonyl- and S-P-hydroxybutyryl-NAC degrade upon storage, reducing enzymatic activity by >50% after 24 hours at 0°C. This necessitates fresh preparation, unlike CDNB, which remains stable for weeks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。